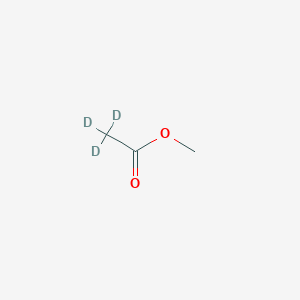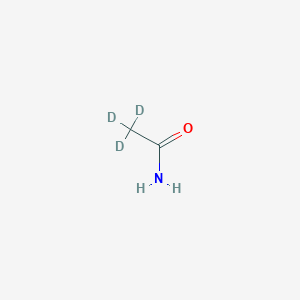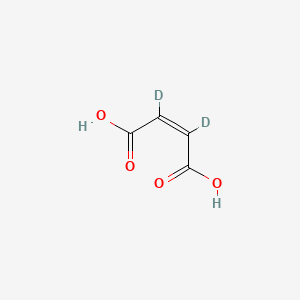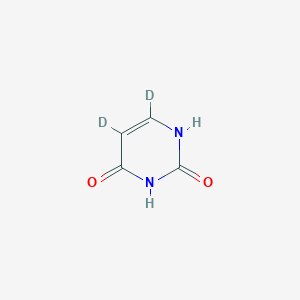
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Overview
Description
“L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1” is a compound with the molecular formula C9H11NO3. It is also known as “l-tyrosine-d3” and "(2S)-2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid" . This compound is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (C6H4) with two deuterium atoms replacing hydrogen atoms at the 2 and 6 positions. The phenyl group is attached to an alanine molecule, where another deuterium atom replaces a hydrogen atom . The exact mass of the molecule is 184.092723451 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 184.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The topological polar surface area is 83.6 Ų . The compound has a complexity of 176 .Scientific Research Applications
Preparation and Chemical Properties
- L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 and similar compounds have been studied for their preparation methods and chemical properties. For instance, the preparation of optically active forms of related amino acids has been explored, demonstrating methods for resolving amino acid forms and their hydrolysis (Yamada, Fujii, & Shioiri, 1962)(Yamada et al., 1962). These studies are crucial for understanding the synthesis and structural aspects of such amino acids.
Biological and Pharmacological Investigations
- Research has delved into the biological and pharmacological aspects of related compounds. For example, studies on the hydrolysis and acyl migration of catechol monoesters of L-DOPA have provided insights into the chemical stability and metabolic transformations of these compounds (Ihara et al., 1990)(Ihara et al., 1990). Such studies contribute to our understanding of how these compounds behave in biological systems.
Enzymatic Synthesis and Applications
- The enzymatic synthesis of related amino acids has been a significant area of study. Research shows efficient methods for producing optically pure forms of hydroxyphenylalanine, which is closely related to this compound (Cao, 1995)(Cao, 1995). These methods have applications in producing pharmaceutical intermediates and other biologically relevant compounds.
Structural and Mechanistic Studies
- Structural studies of amino acids similar to this compound have been conducted to understand their molecular properties. For instance, the crystal structure of D,L-(2-hydroxyphenyl)-alanine has been determined, offering insights into bond lengths, angles, and conformations (Mostad, Romming, & Tressum, 1975)(Mostad, Romming, & Tressum, 1975). This information is essential for understanding the physical and chemical behavior of these compounds.
properties
IUPAC Name |
(2S)-2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,8D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-JAGVNIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C[C@@]([2H])(C(=O)O)N)[2H])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















